1-(4-Fluoro-2-nitrophenyl)propan-2-one

Description

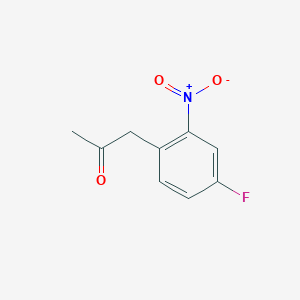

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c1-6(12)4-7-2-3-8(10)5-9(7)11(13)14/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSSYVUYWCVGHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283739 | |

| Record name | 1-(4-Fluoro-2-nitrophenyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39616-99-4 | |

| Record name | 1-(4-Fluoro-2-nitrophenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39616-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluoro-2-nitrophenyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Fluoro-2-nitrophenyl)propan-2-one (CAS 39616-99-4): A Keystone Intermediate in Synthetic Chemistry

This guide offers a comprehensive technical overview of 1-(4-Fluoro-2-nitrophenyl)propan-2-one, a pivotal intermediate in the synthesis of complex organic molecules. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, reactivity, applications, and safe handling protocols, grounding all information in established scientific principles and field-proven insights.

Core Identity and Physicochemical Characteristics

This compound, registered under CAS number 39616-99-4, is a substituted aromatic ketone. Its structure is distinguished by a phenyl ring functionalized with a fluorine atom at the para-position (position 4) and a nitro group at the ortho-position (position 2) relative to the propan-2-one substituent.[1] This specific arrangement of functional groups imparts a unique electronic character and reactivity profile, making it a valuable precursor in multi-step synthetic pathways.[1]

The presence of the strong electron-withdrawing nitro group enhances the electrophilicity of the aromatic ring, while the highly electronegative fluorine atom further influences the molecule's reactivity through inductive effects.[1] This electronic configuration is central to its utility in organic synthesis.

Table 1: Chemical Identity and Properties of CAS 39616-99-4

| Parameter | Value | Source(s) |

| CAS Number | 39616-99-4 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-(4-fluoro-2-nitorphenyl)acetone; 4-fluoro-2-nitrophenyl acetone | [2] |

| Molecular Formula | C₉H₈FNO₃ | [1][2] |

| Molecular Weight | 197.16 g/mol | [1][2] |

| Appearance | Typically a crystalline solid, pale yellow to amber in color. | [1] |

| Storage Condition | 2-8°C, Inert atmosphere | [1][3] |

Synthesis and Reactivity Profile

The strategic value of this compound lies in its accessibility through targeted synthesis and its predictable reactivity in subsequent transformations.

Synthetic Pathway

A documented method for preparing this compound involves the use of a macroporous strong acid-type catalytic resin.[4] This approach represents an advancement over traditional methods that may generate significant acid-containing waste.[4] The synthesis starts from 3-(4-fluoro-2-nitrophenyl)-4-hydroxyl-3-penten-2-one in an acetic acid medium.

The causality behind this choice of catalyst and medium is rooted in efficiency and environmental consideration. The solid acid catalyst is easily separable from the reaction mixture, simplifying purification and reducing corrosive waste streams. Acetic acid serves as an effective solvent that facilitates the reaction while being relatively benign.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by its three primary functional groups: the nitro group, the carbonyl group (ketone), and the carbon-fluorine bond on the aromatic ring.

-

Reduction of the Nitro Group: The ortho-nitro group is a key reactive site. It can be readily reduced to an amino group (-NH₂) using various reducing agents. This transformation is fundamental to its application in synthesizing heterocyclic compounds, such as indoles.[1][5]

-

Carbonyl Chemistry: The ketone functional group can undergo typical carbonyl reactions, such as reduction to a secondary alcohol or reactions involving the enolate.

-

Aromatic Substitution: The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, although this is generally less common than reactions involving the other functional groups.

Caption: Key reactive sites on the this compound molecule.

Application in the Synthesis of 6-Fluoro-2-methylindole

A prominent application of this compound is as a direct precursor in the synthesis of 6-fluoro-2-methylindole.[5] This indole derivative is a valuable building block in medicinal chemistry. The synthesis proceeds via a reductive cyclization reaction where the nitro group is reduced, and the resulting amine undergoes an intramolecular condensation with the adjacent ketone.

Experimental Protocol: Synthesis of 6-Fluoro-2-methylindole

This protocol is based on a patented procedure and serves as a self-validating system where reaction completion can be monitored chromatographically.

Materials:

-

This compound (5.1 mmol, 1.0 g)

-

Triruthenium dodecacarbonyl [Ru₃(CO)₁₂] (4 mol%, 130 mg)

-

2,2'-Bipyridine (397 mg)

-

Toluene (40 g)

-

Nitrogen gas supply

-

100 mL stainless steel autoclave

Procedure:

-

Reactor Charging: To a 100 mL stainless steel autoclave, add 1.0 g of this compound, 130 mg of triruthenium dodecacarbonyl, 397 mg of 2,2'-bipyridine, and 40 g of toluene.[5]

-

Inerting: Seal the autoclave and purge the system thoroughly with nitrogen gas to establish an inert atmosphere. This is crucial to prevent oxidation of the catalyst and reagents.

-

Reaction: Pressurize the autoclave and heat the reaction mixture according to the specific conditions outlined in the reference patent (e.g., specific temperature and pressure).[5] The reaction involves the catalytic reduction of the nitro group and subsequent cyclization.

-

Monitoring: The reaction progress should be monitored by taking aliquots and analyzing them via High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.[5]

-

Work-up and Isolation: Upon completion (100% conversion of the starting material), cool the autoclave to room temperature and carefully vent the pressure. The reaction mixture can then be processed through standard organic work-up procedures (e.g., filtration, extraction, and solvent evaporation) to isolate the crude product.

-

Purification: Purify the crude 6-fluoro-2-methylindole using column chromatography or recrystallization to obtain the final product. The reported yield for this process is approximately 97.0%.[5]

Analytical Characterization

To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is employed. While specific spectra for this compound are not provided in the public domain, characterization would typically involve:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to monitor reaction progress during its synthesis or subsequent use.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure, confirming the presence and connectivity of protons, carbons, and the fluorine atom.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

-

Infrared (IR) Spectroscopy: Used to identify the key functional groups present, such as the carbonyl (C=O) stretch of the ketone and the symmetric and asymmetric stretches of the nitro (NO₂) group.

Safety, Handling, and Storage

As a nitroaromatic compound, this compound should be handled with care, assuming it may possess hazards typical of this chemical class. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds like 1-fluoro-2-nitrobenzene suggests the following precautions.

Table 2: Recommended Safety and Handling Procedures

| Aspect | Recommendation | Rationale & Source Analogy |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. | To prevent skin and eye contact. Similar compounds can cause skin and serious eye irritation.[6] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling. | To minimize inhalation exposure. Nitroaromatics can be harmful if inhaled or swallowed.[6][7] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place at 2-8°C. | To maintain chemical stability and prevent degradation.[1] |

| In case of Exposure | Skin: Wash off immediately with plenty of soap and water. Eyes: Rinse cautiously with water for several minutes. Seek medical attention if irritation persists. | Standard first-aid measures for chemical exposure.[6] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | To prevent environmental contamination.[6] |

Disclaimer: This compound is intended for research use only and is not for human or veterinary use.[1] All chemical products should be handled by trained professionals with the recognition of "having unknown hazards and toxicity."[8]

References

- This compound - 1263279-70-4 - Vulcanchem. (n.d.).

- This compound 39616-99-4 wiki - Guidechem. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2014, February 28).

- 1266659-06-6|1-(5-Fluoro-2-nitrophenyl)propan-2-one - BLDpharm. (n.d.).

- This compound - MySkinRecipes. (n.d.).

- 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).

- CAS RN 1805900-45-1 | 1-(3-Fluoro-2-nitrophenyl)propan-2-one - Hoffman Fine Chemicals. (n.d.).

- Method used for preparing 3-(4-fluoro-2-nitrophenyl) propanone - Eureka | Patsnap. (n.d.).

- 6-FLUORO-2-METHYLINDOLE | 40311-13-5 - ChemicalBook. (2025, September 1).

Sources

- 1. This compound (1263279-70-4) for sale [vulcanchem.com]

- 2. Page loading... [guidechem.com]

- 3. 1266659-06-6|1-(5-Fluoro-2-nitrophenyl)propan-2-one|BLD Pharm [bldpharm.com]

- 4. Method used for preparing 3-(4-fluoro-2-nitrophenyl) propanone - Eureka | Patsnap [eureka.patsnap.com]

- 5. 6-FLUORO-2-METHYLINDOLE | 40311-13-5 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

1-(4-Fluoro-2-nitrophenyl)propan-2-one chemical properties

An In-Depth Technical Guide to 1-(4-Fluoro-2-nitrophenyl)propan-2-one: Properties, Synthesis, and Applications

Section 1: Introduction & Significance

This compound is a highly functionalized aromatic ketone that serves as a critical intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a ketone moiety, a nitro group, and a fluorine atom on a phenyl ring, provides multiple reactive sites for chemical modification. This unique combination of functional groups makes it a valuable building block, particularly in the fields of medicinal chemistry and agrochemical development.[1]

The presence and positioning of the substituents are key to its utility. The fluorine atom, a common bioisostere for hydrogen, is known to enhance crucial properties in drug candidates, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] The ortho-positioned nitro group is a strong electron-withdrawing group that significantly influences the electronic environment of the aromatic ring, activating it for certain reactions and serving as a precursor to an amino group, a common pharmacophore.[1] The propan-2-one side chain offers a reactive carbonyl group and an adjacent methylene group, both of which can be readily functionalized.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this versatile compound for researchers and drug development professionals.

Section 2: Physicochemical & Structural Properties

The fundamental properties of this compound are summarized below. These identifiers and characteristics are essential for its accurate handling, storage, and application in a laboratory setting.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1][4] |

| CAS Number | 39616-99-4 | [1][4] |

| Molecular Formula | C₉H₈FNO₃ | [1][4] |

| Molecular Weight | 197.16 g/mol | [1][4] |

| Appearance | Crystalline solid, pale yellow to amber | [1] |

| Storage Condition | 2-8°C, sealed in a dry environment |[1][5] |

Caption: Chemical structure of this compound.

Section 3: Synthesis Methodologies

The synthesis of this compound can be approached through several routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Below are two distinct, field-proven protocols.

Methodology 1: Friedel-Crafts Acylation Approach

This classic method involves the electrophilic aromatic substitution of a suitably substituted benzene ring with an acylating agent.[6]

-

Principle: 1-Fluoro-3-nitrobenzene is reacted with propionyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the propionyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich (relative to the nitro group) position on the benzene ring. The ortho-directing effect of the fluorine and meta-directing effect of the nitro group guide the substitution.

Caption: Workflow for the synthesis via Friedel-Crafts acylation.

Methodology 2: Catalytic Dehydration-Decarboxylation

A patented method highlights a more specialized route using a resin catalyst, which can offer milder reaction conditions and easier catalyst removal.[7]

-

Principle: This method starts with 3-(4-fluoro-2-nitrophenyl)-4-hydroxyl-3-penten-2-one. Using a macroporous strong acid resin as a catalyst in a solvent like acetic acid, the starting material undergoes a reaction sequence, likely involving dehydration and rearrangement, to yield the target compound. This approach avoids the use of harsh Lewis acids and simplifies purification.

-

Reaction Setup: To a reaction flask, add acetic acid (e.g., 5.8 parts by weight), 3-(4-fluoro-2-nitrophenyl)-4-hydroxyl-3-penten-2-one (1 part by weight), and a macroporous strong acid resin catalyst (e.g., D001 or D002, 0.24 parts by weight).[7]

-

Heating: Stir the mixture and gradually heat to approximately 110-112°C.[7]

-

Monitoring: Monitor the reaction for 3 hours, or until the starting material is consumed as confirmed by liquid chromatography (<0.2%).[7]

-

Catalyst Removal: While the solution is still hot, filter it to remove the resin catalyst. Wash the catalyst with a small amount of acetic acid to recover any residual product.[7]

-

Crystallization: Combine the filtrate and washings. Remove about two-thirds of the solvent under reduced pressure. Cool the concentrated solution to 25-30°C to induce precipitation of the product.[7]

-

Isolation: Collect the solid product by filtration, wash with a minimal amount of cold solvent, and dry to yield this compound.[7]

Section 4: Chemical Reactivity and Reaction Mechanisms

The reactivity of this compound is governed by its three key functional groups. The interplay between the ketone, the nitro group, and the activated aromatic ring allows for a wide range of selective chemical transformations.

Caption: Key reactive sites on this compound. (Note: A real image of the structure with labels A, B, C, D would be used here).

Reactions at the Ketone Group (Site A & B)

The propan-2-one side chain exhibits typical ketone reactivity.[8]

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. For example, reduction with sodium borohydride (NaBH₄) would yield the corresponding secondary alcohol.

-

Enolate Formation: The α-methylene protons are acidic and can be removed by a suitable base to form an enolate. This nucleophilic enolate can then participate in reactions such as alkylations or aldol condensations, allowing for elaboration of the side chain.

Reduction of the Nitro Group (Site C)

The reduction of the nitro group to a primary amine is one of the most valuable transformations of this molecule, opening pathways to a vast number of derivatives, such as amides, sulfonamides, and quinazolines.[1][9]

-

Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent like ethanol or ethyl acetate.

-

Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS.

-

Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-fluoro-2-aminophenyl)propan-2-one, which can be purified further if necessary.

Reactions of the Aromatic Ring (Site D)

The strong electron-withdrawing effect of the ortho-nitro group makes the aromatic ring electron-deficient. This activates the ring towards nucleophilic aromatic substitution (SₙAr), particularly at the fluorine-bearing carbon, as fluorine is a good leaving group in this context.

Specialized Reactivity

Research on α-(2-nitrophenyl)ketones has shown they can undergo photoinduced rearrangement to form cyclic hydroxamates.[10] This proceeds via an oxygen transfer from the nitro group to the benzylic position, highlighting a unique reactive pathway available to this class of compounds under photochemical conditions.[10]

Section 5: Predictive Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features based on established principles and data from analogous compounds.[11][12]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

|---|---|---|---|

| ¹H NMR | -CH₃ (singlet) | δ 2.2 - 2.4 ppm | Typical range for a methyl ketone. |

| -CH₂- (singlet) | δ 4.0 - 4.3 ppm | Deshielded by the adjacent ketone and the electron-withdrawing aromatic ring. | |

| Aromatic Protons | δ 7.2 - 8.2 ppm | Complex splitting pattern (ddd, dd, etc.) due to ¹H-¹H and ¹H-¹⁹F coupling. The proton ortho to the nitro group will be the most downfield. | |

| ¹³C NMR | C=O (ketone) | δ 200 - 205 ppm | Characteristic chemical shift for a ketone carbonyl carbon. |

| -CH₃ | δ 28 - 32 ppm | Standard range for a methyl group adjacent to a carbonyl. | |

| -CH₂- | δ 48 - 55 ppm | Methylene carbon attached to an aromatic ring. | |

| Aromatic Carbons | δ 115 - 150 ppm | Six distinct signals are expected. The carbon attached to fluorine will show a large C-F coupling constant. | |

| IR | C=O Stretch | 1715 - 1725 cm⁻¹ | Strong absorption, typical for an aliphatic ketone. |

| N-O Stretch | 1520 - 1540 cm⁻¹ (asymmetric)1340 - 1360 cm⁻¹ (symmetric) | Two strong absorptions characteristic of a nitro group. | |

| C-F Stretch | 1200 - 1250 cm⁻¹ | Strong absorption in the fingerprint region. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 197 | Corresponds to the molecular weight of the compound. |

| | Key Fragments | m/z = 154 (M - CH₃CO)⁺m/z = 43 (CH₃CO)⁺ | Fragmentation via alpha-cleavage next to the carbonyl group is expected. |

Section 6: Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate for synthesizing higher-value compounds.

-

Pharmaceutical Scaffolds: Its most significant application is in the synthesis of heterocyclic scaffolds central to many active pharmaceutical ingredients (APIs).[1] Following the reduction of the nitro group to an amine, the resulting ortho-aminoaryl ketone is a classic precursor for building quinoline, quinazoline, and benzodiazepine ring systems.

-

Kinase Inhibitors: Many modern kinase inhibitors, particularly those targeting oncological pathways, are based on quinazoline and related heterocyclic cores.[9] The fluorine substituent on this precursor can be strategically incorporated to improve drug-like properties, such as enhancing binding affinity or blocking metabolic hotspots on the molecule.[1]

-

Agrochemicals: The structural motifs accessible from this compound are also relevant in the design of novel pesticides and herbicides.[1]

-

Fragment-Based Drug Discovery (FBDD): As a fluorinated molecule, it or its derivatives can be valuable tools in ¹⁹F-NMR screening campaigns.[13] This technique allows for the rapid identification of small molecule "fragments" that bind to a biological target, serving as starting points for drug discovery.[13]

Section 7: Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) is not universally available, data from structurally related nitroaromatic and ketone compounds suggest the following precautions.[14][15][16]

-

Hazard Profile: Nitroaromatic compounds can be toxic and are often skin and eye irritants.[15] Some are suspected of being mutagens or carcinogens.[14] Ketones can be flammable. Harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Keep away from sources of ignition. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C.[1][5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Section 8: References

-

Lookchem. (n.d.). Cas 288573-56-8,1-BOC-4-(4-FLUORO-PHENYLAMINO)-PIPERIDINE. Retrieved from [Link]

-

Coowor.com. (n.d.). CAS 288573-56-8 Tert-Butyl 4- (4-fluoroanilino) Piperidine-1-Carboxylate. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS RN 1805900-45-1 | 1-(3-Fluoro-2-nitrophenyl)propan-2-one. Retrieved from [Link]

-

RSC Publishing. (n.d.). Photoinduced rearrangement of α-(2-nitrophenyl)ketones. Retrieved from [Link]

-

Patsnap. (n.d.). Method used for preparing 3-(4-fluoro-2-nitrophenyl) propanone - Eureka. Retrieved from [Link]

-

ResearchGate. (n.d.). Main reactivity of protected β‐nitro ketones 1. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Nitrophenyl)propan-2-one. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-(4-NITROPHENYL)PROPAN-2-ONE | CAS 5332-96-7. Retrieved from [Link]

-

Supporting Information. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. Retrieved from [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

-

Khan Academy. (n.d.). Reactivity of aldehydes and ketones. Retrieved from [Link]

-

PubMed. (2018). Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. Retrieved from [Link]

-

MDPI. (n.d.). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Retrieved from [Link]

-

Google Patents. (n.d.). CN108456140B - Method for preparing flurbiprofen impurity M. Retrieved from

-

Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]4%3A_Reactivity_of_Aldehydes_and_Ketones)

Sources

- 1. This compound (1263279-70-4) for sale [vulcanchem.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound [myskinrecipes.com]

- 6. Buy 1-(2-Fluoro-4-nitrophenyl)propan-1-one (EVT-13278805) [evitachem.com]

- 7. Method used for preparing 3-(4-fluoro-2-nitrophenyl) propanone - Eureka | Patsnap [eureka.patsnap.com]

- 8. Khan Academy [khanacademy.org]

- 9. Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photoinduced rearrangement of α-(2-nitrophenyl)ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. 1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 1-(4-Fluoro-2-nitrophenyl)propan-2-one

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(4-fluoro-2-nitrophenyl)propan-2-one, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and safety considerations.

Introduction

This compound, with the CAS Number 39616-99-4, is a substituted aromatic ketone.[2] Its molecular structure, featuring a fluorine atom and a nitro group on the phenyl ring, makes it a versatile building block in organic synthesis. The electron-withdrawing nature of these substituents activates the aromatic ring, influencing its reactivity in subsequent chemical transformations. This guide will explore two prominent synthetic routes to this valuable compound, providing both theoretical and practical insights for its preparation in a laboratory setting.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 39616-99-4 | [2] |

| Molecular Formula | C₉H₈FNO₃ | [2] |

| Molecular Weight | 197.16 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | Typically a crystalline solid, pale yellow to amber | [1] |

| Storage | 2-8°C | [1] |

Synthesis Pathway 1: Acid-Catalyzed Hydrolysis of a Vinylogous Ester

This pathway is adapted from a patented method and offers a relatively direct route to the target compound from a specifically substituted pentenone derivative.[3] The core of this synthesis is the acid-catalyzed hydrolysis of 3-(4-fluoro-2-nitrophenyl)-4-hydroxyl-3-penten-2-one.

Overall Reaction Scheme:

Sources

An In-depth Technical Guide to 1-(4-Fluoro-2-nitrophenyl)propan-2-one: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(4-fluoro-2-nitrophenyl)propan-2-one, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document delves into its chemical identity, physicochemical properties, and detailed synthetic methodologies. Furthermore, it explores the compound's reactivity, underpinned by the electronic effects of its constituent functional groups, and discusses its applications as a building block in the synthesis of bioactive molecules. Safety protocols and spectral analysis are also addressed to provide a complete resource for researchers, scientists, and professionals in drug development.

Introduction: Strategic Importance of Fluorinated Nitroaromatics

This compound is a substituted aromatic ketone of significant interest in organic synthesis.[1] Its structure, featuring a propan-2-one chain attached to a phenyl ring bearing both a fluorine atom and a nitro group, presents a unique combination of reactive sites.[1] The presence of the fluorine atom can enhance the metabolic stability and bioavailability of derivative compounds, a desirable trait in pharmaceutical applications.[1] Simultaneously, the nitro group, a strong electron-withdrawing entity, modulates the reactivity of the aromatic ring, making it a versatile precursor for a variety of chemical transformations.[1] This guide aims to provide an in-depth analysis of this compound, from its fundamental properties to its practical applications, to support its effective utilization in research and development.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical characteristics of this compound is fundamental for its handling, application, and the interpretation of experimental outcomes.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 39616-99-4 | [2] |

| Molecular Formula | C₉H₈FNO₃ | [2] |

| Molecular Weight | 197.16 g/mol | [2] |

| Appearance | Typically a pale yellow to amber crystalline solid (inferred from similar compounds) | [1] |

| Storage | 2-8°C | [3] |

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a critical aspect of its utility. While various synthetic routes can be envisaged, a common approach involves the nitration of a fluorinated precursor or the functionalization of a nitroaromatic compound. A patented method highlights a specific and efficient pathway.[4]

Synthetic Protocol via Catalytic Dehydration

A disclosed method for the preparation of this compound involves the acid-catalyzed dehydration of 3-(4-fluoro-2-nitrophenyl)-4-hydroxy-3-penten-2-one.[4] This approach offers mild reaction conditions and operational simplicity.[4]

Experimental Protocol:

-

Reaction Setup: To a 500 mL reaction flask, add 240 g of acetic acid, 41.2 g of 3-(4-fluoro-2-nitrophenyl)-4-hydroxy-3-penten-2-one, and 10 g of a macroporous strong acid type catalytic resin (e.g., D001).[4]

-

Reaction Execution: Stir the mixture and gradually heat to 110°C. Monitor the reaction progress using liquid chromatography. The reaction is considered complete when the starting material is less than 0.2%. This typically takes around 3 hours.[4]

-

Work-up and Isolation: Filter the hot reaction solution to remove the catalyst, and wash the catalyst with 20 g of acetic acid.[4] Concentrate the filtrate by removing approximately two-thirds of the solvent under reduced pressure.[4] Cool the concentrated solution to 25-30°C to induce precipitation of the product.[4] The solid product can then be collected by filtration.

Reaction Workflow:

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Functional Group Transformations

The chemical behavior of this compound is dictated by its three key functional moieties: the ketone, the nitro group, and the fluoro-substituted aromatic ring.

-

Ketone Group: The carbonyl group is susceptible to a wide range of nucleophilic additions and condensation reactions, allowing for the extension of the propanone side chain.

-

Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents.[1] This transformation is pivotal as it introduces a nucleophilic center, opening avenues for the synthesis of heterocyclic compounds and other amine derivatives.

-

Aromatic Ring: The presence of the electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the position ortho and para to the nitro group. The fluorine atom can, under certain conditions, be displaced by strong nucleophiles.

Logical Relationship of Reactivity:

Caption: Key reactive sites and corresponding transformations.

Spectroscopic Characterization (Comparative Analysis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) and a singlet for the methylene protons (CH₂). The aromatic region will display a complex splitting pattern due to the protons on the substituted phenyl ring, influenced by coupling to each other and to the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the methylene carbon. The aromatic carbons will appear in the downfield region, with their chemical shifts influenced by the electron-withdrawing effects of the nitro and fluoro groups.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups. A strong absorption band is expected around 1715 cm⁻¹ corresponding to the C=O stretching of the ketone. The nitro group will show two strong stretching vibrations, typically around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).[6] The C-F bond will have a characteristic stretching absorption in the fingerprint region.

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M+) would be observed at m/z = 197. Common fragmentation patterns for ketones involve alpha-cleavage, which would lead to the loss of a methyl radical (CH₃•) or an acetyl radical (CH₃CO•).[7][8]

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of active pharmaceutical ingredients (APIs).[1] The strategic placement of the fluoro and nitro groups allows for its incorporation into complex molecular architectures targeting a range of therapeutic areas, including neurological and cardiovascular diseases.[1]

While specific, publicly disclosed synthetic routes for marketed drugs directly utilizing this intermediate are proprietary, its structural motifs are present in various developmental and approved pharmaceutical agents. For instance, the 4-fluoro-2-nitrophenyl moiety is a precursor to the corresponding 2-amino-4-fluorophenyl group, which is a common pharmacophore in medicinal chemistry. The synthesis of various bioactive heterocyclic compounds, such as quinolines and benzodiazepines, can be envisioned starting from this intermediate after the reduction of the nitro group.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a specific Material Safety Data Sheet (MSDS) is not universally available, the hazards can be inferred from its functional groups.

-

General Hazards: Nitro compounds can be toxic and are often flammable.[2] Aromatic nitro compounds should be handled with care, avoiding inhalation, ingestion, and skin contact.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9] Work in a well-ventilated area or a fume hood.[2]

-

Storage: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3] The recommended storage temperature is 2-8°C.[3]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[4]

Safety Workflow:

Caption: Recommended safety workflow for handling and disposal.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. Its unique combination of functional groups provides a versatile platform for a wide array of chemical transformations. This guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with the aim of facilitating its effective use in research and development. A thorough understanding of its characteristics and adherence to appropriate safety protocols are paramount for its successful and safe application in the laboratory.

References

- Autschbach, J., & Guennic, B. L. (2007). Analyzing and Interpreting NMR Spin-Spin Coupling Constants Using Molecular Orbital Calculations.

- Patsnap. (2018). Method used for preparing 3-(4-fluoro-2-nitrophenyl) propanone.

-

Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). 1-(3-Fluoro-2-nitrophenyl)propan-2-one. Retrieved from [Link]

- Gavrilov, O. I., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(15), 4587.

- Hanafiah, M. M., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.

- Costa, M., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1169.

-

PubChem. (n.d.). 1-(4-Nitrophenyl)propan-2-one. Retrieved from [Link]

-

Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

- El-Gendy, A. A., et al. (2007).

- de la Torre, D., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009.

- Solanki, P. V., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences, 3(9), 1769-1776.

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. Retrieved from [Link]

- Stoyanov, A. P., et al. (2015). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. International Journal of Molecular Sciences, 16(12), 28247–28269.

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

Sources

- 1. This compound (1263279-70-4) for sale [vulcanchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [myskinrecipes.com]

- 4. Method used for preparing 3-(4-fluoro-2-nitrophenyl) propanone - Eureka | Patsnap [eureka.patsnap.com]

- 5. 1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. chemguide.co.uk [chemguide.co.uk]

1-(4-Fluoro-2-nitrophenyl)propan-2-one molecular weight

An In-depth Technical Guide to the Molecular Weight and Characterization of 1-(4-Fluoro-2-nitrophenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted aromatic ketone of significant interest in synthetic chemistry. Its utility as a versatile intermediate for the production of high-value pharmaceuticals and agrochemicals necessitates a thorough understanding of its fundamental physicochemical properties, chief among them being its molecular weight.[1][2] The precise molecular weight is not merely a theoretical value but a critical parameter that underpins structural confirmation, purity assessment, and reaction stoichiometry. This guide provides a detailed examination of the molecular weight of this compound, outlining both its theoretical calculation and its experimental verification using modern analytical techniques. We delve into the causality behind methodological choices, offering field-proven insights for its comprehensive characterization.

Core Physicochemical and Structural Identity

This compound is a molecule featuring a phenyl ring functionalized with three distinct groups: a fluorine atom, a nitro group, and an acetone moiety. This specific arrangement of electron-withdrawing groups (fluorine and nitro) and a reactive ketone function makes it a valuable building block for constructing more complex molecular architectures.[1] The fluorine atom, in particular, is a common bioisostere in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1]

A summary of its key identification parameters is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | [1][3] |

| Synonyms | 4-fluoro-2-nitrophenyl acetone, 1-(4-Fluoro-2-nitrophenyl)-2-propanone | [3] |

| CAS Number | 39616-99-4 | [1][3][4] |

| Molecular Formula | C₉H₈FNO₃ | [1][3][4] |

| Average Molecular Weight | 197.16 g/mol | [1][3][4] |

| Monoisotopic Mass | 197.048821 Da | [3] |

| InChI | InChI=1S/C9H8FNO3/c1-6(12)4-7-2-3-8(10)5-9(7)11(13)14/h2-3,5H,4H2,1H3 | [1] |

| SMILES | CC(=O)CC1=C(C=C(C=C1)F)[O-] | [1] |

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of this compound.

Molecular Weight: Theoretical vs. Experimental Determination

The molecular weight of a compound is a cornerstone of its chemical identity. It is crucial to distinguish between the average molecular weight (based on the natural isotopic abundance of elements) and the monoisotopic mass (based on the mass of the most abundant isotope of each element).

Theoretical Calculation

The average molecular weight (197.16 g/mol ) is calculated from the molecular formula C₉H₈FNO₃ using the standard atomic weights of the constituent elements:

-

Carbon (C): 9 × 12.011 u

-

Hydrogen (H): 8 × 1.008 u

-

Fluorine (F): 1 × 18.998 u

-

Nitrogen (N): 1 × 14.007 u

-

Oxygen (O): 3 × 15.999 u

This value is essential for gravimetric analysis and calculating molar quantities for chemical reactions. For high-precision analytical techniques, the monoisotopic mass (197.048821 Da) is the more relevant value.

Experimental Verification: The Central Role of Mass Spectrometry

While the theoretical weight provides a target value, experimental verification is mandatory for confirming the identity and purity of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Causality of Method Choice: Unlike techniques that measure colligative properties, mass spectrometry measures the intrinsic mass-to-charge ratio (m/z) of ionized molecules. HRMS instruments (e.g., Orbitrap or Time-of-Flight, TOF) provide mass accuracy in the low parts-per-million (ppm) range, enabling the unambiguous determination of a compound's elemental formula.

A typical workflow for the characterization of this compound is outlined below.

Caption: Analytical workflow for structural and molecular weight validation.

Key Experimental Protocols

Protocol: Molecular Weight Confirmation by ESI-HRMS

This protocol describes the use of Electrospray Ionization (ESI) in positive ion mode, a soft ionization technique ideal for preventing fragmentation and observing the molecular ion.

-

Sample Preparation: Accurately weigh approximately 1 mg of this compound. Dissolve in 1 mL of HPLC-grade acetonitrile. Dilute this stock solution 1:100 in a solution of 50:50 acetonitrile:water containing 0.1% formic acid.

-

Expertise Note: The addition of formic acid is critical to promote protonation, facilitating the formation of the [M+H]⁺ ion in the ESI source.

-

-

Instrument Setup: Calibrate the HRMS instrument (e.g., Q-Exactive Orbitrap) according to the manufacturer's specifications to ensure high mass accuracy. Set the instrument to acquire data in positive ion mode over a scan range of m/z 100-500.

-

Data Acquisition: Infuse the prepared sample directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data for 1-2 minutes.

-

Data Analysis:

-

Primary Confirmation: Identify the peak corresponding to the protonated molecule, [M+H]⁺. The theoretical m/z for [C₉H₉FNO₃]⁺ is 198.0561 . The experimentally observed mass should be within 5 ppm of this value.

-

Trustworthiness Check: Verify the isotopic pattern. The A+1 peak, primarily due to the natural abundance of ¹³C, should be observed at m/z 199.0595 with a relative abundance of approximately 9.8% of the monoisotopic peak. This confirms the carbon count in the molecule.

-

Protocol: Structural Confirmation by NMR Spectroscopy

While MS confirms the molecular formula and weight, Nuclear Magnetic Resonance (NMR) spectroscopy validates the specific arrangement of atoms (connectivity).

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected Observations:

-

¹H NMR: Signals corresponding to the methyl protons (singlet, ~2.2 ppm), methylene protons (singlet, ~4.0 ppm), and three distinct aromatic protons will be observed, with coupling patterns consistent with the substitution pattern.

-

¹³C NMR: Nine distinct carbon signals are expected, including a ketone carbonyl (~205 ppm), aromatic carbons, and aliphatic carbons.

-

¹⁹F NMR: A single resonance will confirm the presence of the single, unique fluorine atom.

-

Synthesis and Applications in Drug Development

This compound is a key intermediate, not typically an end-product.[1] Its synthesis can be achieved via methods like the reaction of 3-(4-fluoro-2-nitrophenyl)-4-hydroxyl-3-penten-2-one in acetic acid with a resin catalyst.[2] Its primary value lies in its downstream applications:

-

Pharmaceutical Synthesis: It serves as a precursor for active pharmaceutical ingredients (APIs), particularly in the development of drugs for neurological and cardiovascular diseases.[1]

-

Agrochemicals: It is a critical intermediate for fungicides, such as Amisulbrom, which are effective against oomycete diseases.[2]

-

Chemical Reactivity: The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the fluorine atom can participate in nucleophilic aromatic substitution reactions, allowing for diverse molecular modifications.[1]

Conclusion

The molecular weight of this compound is authoritatively established as 197.16 g/mol (average) and 197.048821 Da (monoisotopic). This guide emphasizes that while theoretical calculation provides a foundation, rigorous experimental verification via high-resolution mass spectrometry is indispensable for scientific integrity. Complementary analysis by NMR spectroscopy provides a self-validating system, ensuring both the elemental composition and the structural connectivity are correct. For any researcher in organic synthesis or drug development, a precise and experimentally confirmed molecular weight is the first critical checkpoint in the lifecycle of a molecule, enabling reliable and reproducible scientific advancement.

References

-

Mohler, F. L., et al. Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 1948. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

Mabatho, B. N., et al. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021. Available from: [Link]

-

LCGC International. Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Available from: [Link]

-

JEOL Ltd. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available from: [Link]

-

ResearchGate. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Available from: [Link]

-

Analytical Chemistry. Color Reaction for Determination of Some Aromatic Nitro Compounds. Available from: [Link]

-

Matrix Fine Chemicals. 1-(2-FLUORO-3-HYDROXY-6-NITROPHENYL)PROPAN-2-ONE. Available from: [Link]

-

LabRulez GCMS. Nitro compounds Analysis of aromatic and basic compounds. Available from: [Link]

-

Hoffman Fine Chemicals. CAS RN 1805900-45-1 | 1-(3-Fluoro-2-nitrophenyl)propan-2-one. Available from: [Link]

-

Patsnap. Method used for preparing 3-(4-fluoro-2-nitrophenyl) propanone. Available from: [Link]

Sources

Spectroscopic Data for 1-(4-Fluoro-2-nitrophenyl)propan-2-one: A Technical Guide

<

Introduction

1-(4-Fluoro-2-nitrophenyl)propan-2-one is a substituted aromatic ketone of significant interest in synthetic chemistry. Its structural motifs—a fluorinated nitroaromatic ring linked to a propanone side chain—make it a valuable intermediate in the production of various high-value downstream products. Notably, it serves as a key building block in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases, and in the agrochemical sector for fungicides like Amisulbrom. The compound's utility also extends to the development of specialized dyes and pigments, where the nitro and fluoro groups modulate the electronic properties and, consequently, the color and stability of the final products.

Given its role as a critical precursor, the unambiguous identification and quality assessment of this compound are paramount. Spectroscopic techniques provide the definitive "fingerprint" of a molecule, confirming its identity, purity, and structural integrity. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing data from closely related analogues and foundational spectroscopic principles, this document serves as a predictive reference for researchers, scientists, and quality control professionals.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular structure is the foundation for interpreting spectroscopic data. The key functional groups—the ketone carbonyl, the aromatic nitro group, and the carbon-fluorine bond—each impart distinct and predictable features to the spectra.

| Property | Value | Source |

| CAS Number | 39616-99-4 | [1] |

| Molecular Formula | C₉H₈FNO₃ | [1] |

| Molecular Weight | 197.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Yellow to pale yellow oil or crystalline solid | [1][2] |

| Storage | 2-8°C, Sealed in dry conditions | [2] |

Structural Diagram

Caption: Molecular structure of this compound.

Predicted Spectroscopic Analysis

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The electron-withdrawing nature of the nitro (-NO₂) and fluoro (-F) groups significantly influences the chemical shifts of the aromatic protons, causing them to appear further downfield (at a higher ppm value) compared to unsubstituted benzene (7.34 ppm).[3]

Expected Chemical Shifts and Splitting Patterns:

-

Aromatic Protons (δ 7.0-8.5 ppm): The three protons on the aromatic ring are in distinct chemical environments and will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.

-

H-3: This proton is ortho to the nitro group and meta to the fluorine. The strong deshielding effect of the adjacent nitro group will shift it significantly downfield. It will appear as a doublet of doublets (dd) due to coupling with H-5 (³JHH ≈ 8-9 Hz) and the fluorine atom (⁴JHF ≈ 4-5 Hz).

-

H-5: This proton is ortho to the fluorine and meta to the nitro group. It will be coupled to H-3 (³JHH ≈ 8-9 Hz) and the fluorine atom (³JHF ≈ 8-10 Hz), also resulting in a doublet of doublets (dd).

-

H-6: This proton is ortho to the propanone substituent. Its chemical shift will be less affected by the nitro and fluoro groups. It will likely appear as a triplet or doublet of doublets depending on the coupling constants with H-5 and the fluorine atom.

-

-

Methylene Protons (-CH₂-) (δ ~4.0-4.5 ppm): These protons are adjacent to both the electron-withdrawing aromatic ring and the ketone carbonyl group. This environment will cause a significant downfield shift. The signal will appear as a singlet, as there are no adjacent protons to couple with.

-

Methyl Protons (-CH₃) (δ ~2.2-2.4 ppm): These protons are part of the acetyl group. Their chemical shift is characteristic of a methyl ketone and will appear as a sharp singlet.

Caption: Predicted ¹H NMR proton environments and key aromatic coupling interactions.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with broadband proton decoupling, resulting in each unique carbon atom appearing as a singlet.[4] However, in fluorinated compounds, the coupling between carbon and fluorine (¹⁹F, spin I=½) is significant and observable, providing crucial structural information.[5]

Expected Chemical Shifts and C-F Coupling:

-

Carbonyl Carbon (C=O) (δ > 200 ppm): The ketone carbonyl carbon is highly deshielded and will appear at a very downfield chemical shift, typically around 202-206 ppm.

-

Aromatic Carbons (δ ~110-165 ppm):

-

C-4 (C-F): The carbon directly bonded to the fluorine atom will show a very large one-bond coupling constant (¹JCF ≈ 240-260 Hz), appearing as a doublet. Its chemical shift will be significantly downfield due to the electronegativity of fluorine.

-

C-2 (C-NO₂): The carbon bearing the nitro group will also be shifted downfield.

-

C-1 (C-CH₂): The ipso-carbon attached to the propanone side chain.

-

C-3 & C-5: These carbons, ortho to the fluorine atom, will exhibit a two-bond coupling (²JCF ≈ 20-25 Hz) and appear as doublets.

-

C-6: This carbon, meta to the fluorine, will show a smaller three-bond coupling (³JCF ≈ 5-10 Hz), also appearing as a doublet.

-

-

Aliphatic Carbons:

-

Methylene Carbon (-CH₂-) (δ ~45-50 ppm): This carbon is influenced by the aromatic ring and will be found in this region.

-

Methyl Carbon (-CH₃) (δ ~29-32 ppm): The methyl carbon of the acetyl group will appear in the typical upfield aliphatic region.

-

Summary of Predicted ¹³C NMR Data:

| Carbon Atom | Predicted δ (ppm) | Predicted Multiplicity (due to C-F) | Predicted Coupling Constant (JCF, Hz) |

| C=O | 202-206 | Singlet | - |

| C-4 (C-F) | 160-165 | Doublet | ¹J ≈ 240-260 |

| C-2 (C-NO₂) | 148-152 | Doublet | ³J ≈ 7-9 |

| C-1 (C-CH₂) | 130-135 | Doublet | ³J ≈ 5-8 |

| C-6 | 125-130 | Doublet | ⁴J ≈ 3-5 |

| C-3 | 118-122 | Doublet | ²J ≈ 20-25 |

| C-5 | 112-116 | Doublet | ²J ≈ 20-25 |

| -CH₂- | 45-50 | Singlet | - |

| -CH₃ | 29-32 | Singlet | - |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups.

Characteristic Vibrational Frequencies:

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the range of 1715-1725 cm⁻¹ . The position is typical for an aliphatic ketone.[6]

-

N-O Stretch (Nitro Group): Aromatic nitro compounds display two distinct, strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds. These are expected at approximately 1520-1535 cm⁻¹ (asymmetric) and 1340-1355 cm⁻¹ (symmetric).[7]

-

Aromatic C=C Stretch: Medium to weak absorptions from the stretching of the carbon-carbon bonds within the aromatic ring will appear in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption due to the carbon-fluorine bond stretch is expected in the 1200-1250 cm⁻¹ range.

-

C-H Stretch:

-

Aromatic C-H stretching will produce weak to medium bands just above 3000 cm⁻¹ (approx. 3050-3100 cm⁻¹ ).

-

Aliphatic C-H stretching from the methyl and methylene groups will appear as medium to strong bands just below 3000 cm⁻¹ (approx. 2850-2970 cm⁻¹ ).

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that ionizes a molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio. It provides the molecular weight and valuable information about the molecule's structure through its fragmentation pattern.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺•): The parent ion peak is expected at m/z = 197 , corresponding to the molecular weight of the compound (C₉H₈FNO₃). Due to the presence of a single nitrogen atom, this molecular weight is an odd number, consistent with the Nitrogen Rule.[8]

-

Key Fragment Ions:

-

[M - 43]⁺ (m/z = 154): A very common and often prominent peak resulting from the loss of the acetyl radical (•COCH₃) via alpha-cleavage adjacent to the aromatic ring.

-

[M - 46]⁺ (m/z = 151): Loss of the nitro group (•NO₂). This is a characteristic fragmentation for nitroaromatic compounds.[9]

-

m/z = 43: A strong peak corresponding to the acetyl cation ([CH₃CO]⁺), which is a very stable acylium ion. This is highly indicative of a methyl ketone.

-

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized protocols must be followed.

General Spectroscopic Workflow

Sources

- 1. organomation.com [organomation.com]

- 2. 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum [chemicalbook.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. uoguelph.ca [uoguelph.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

The Synthetic Versatility of 1-(4-Fluoro-2-nitrophenyl)propan-2-one: A Gateway to Fluorinated Heterocycles for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the significant, yet underexplored, potential of 1-(4-Fluoro-2-nitrophenyl)propan-2-one as a strategic building block in modern medicinal chemistry. The unique arrangement of its functional groups—a ketone, a nitro group ortho to the side chain, and a fluorine atom—renders it a highly versatile precursor for the synthesis of valuable heterocyclic scaffolds. This guide will provide a comprehensive overview of its primary application in the synthesis of 6-fluoro-2-methylindole, a key intermediate for pharmacologically active compounds. We will present a detailed, field-proven protocol for its reductive cyclization and explore the mechanistic underpinnings of this transformation. Furthermore, this document will illuminate alternative synthetic pathways, including other classical indole syntheses and non-cyclization transformations, to provide a holistic view of the research avenues accessible with this compound. The aim is to equip researchers and drug development professionals with the technical knowledge and practical insights necessary to leverage this compound in their synthetic endeavors.

Introduction: The Strategic Importance of Fluorinated Nitroaromatics in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Similarly, the nitro group serves as a versatile functional handle, readily transformable into an amino group, which is a cornerstone of many bioactive molecules and a key participant in cyclization reactions to form heterocyclic systems.[3][4] this compound is a molecule that strategically combines these features, making it a valuable intermediate in the synthesis of complex chemical entities.[5][6][7] Its structure is primed for intramolecular reactions, particularly for the construction of indole and other heterocyclic frameworks.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 39616-99-4 |

| Molecular Formula | C₉H₈FNO₃ |

| Molecular Weight | 197.16 g/mol |

| Appearance | Pale yellow to amber crystalline solid (typical for similar compounds) |

| Storage | 2-8°C |

Primary Research Application: Synthesis of 6-Fluoro-2-methylindole via Reductive Cyclization

The most direct and well-documented application of this compound is its conversion to 6-fluoro-2-methylindole.[2][8][9] This fluorinated indole is a highly sought-after scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[10][11][12][13]

The synthesis proceeds via a reductive cyclization, a robust and scalable method for indole formation from ortho-nitroaryl ketones.[8] This process involves the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the adjacent ketone to form the indole ring.

Mechanistic Rationale

The reductive cyclization of 2-nitrobenzylcarbonyl compounds is a powerful strategy for indole synthesis. The reaction is initiated by the reduction of the nitro group to an amino group. Under the reaction conditions, this newly formed amine readily participates in an intramolecular cyclization with the neighboring ketone. The subsequent dehydration of the resulting intermediate leads to the formation of the aromatic indole ring. The use of iron in acetic acid is a classic and effective method for this transformation, offering a cost-effective and environmentally benign alternative to other reducing agents like zinc or catalytic hydrogenation with noble metals.[8]

Caption: Reductive cyclization workflow.

Detailed Experimental Protocol

The following protocol is adapted from a documented industrial process and provides a robust method for the synthesis of 6-fluoro-2-methylindole.[8]

Materials:

-

This compound

-

Toluene

-

Sodium acetate

-

Acetic anhydride

-

Iron powder

-

Acetic acid

-

Water

-

Nitrogen gas supply

-

Reaction flask with reflux condenser, dropping funnel, and mechanical stirrer

-

Heating mantle

-

Liquid chromatography apparatus for reaction monitoring

Procedure:

-

Reaction Setup: In a reaction flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, and under a nitrogen atmosphere, combine this compound (1.0 eq), toluene, sodium acetate (0.5 eq), acetic anhydride (2.0 eq), and iron powder (3.0 eq).

-

Heating and Addition: Heat the mixture to 100°C with stirring.

-

Acid Addition: Add acetic acid (8.0 eq) dropwise over a period of 3 hours, maintaining the temperature at 100°C.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 100°C for an additional 1.5 hours. Monitor the disappearance of the starting material by liquid chromatography.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and add water.

-

Extraction and Purification: The product can be extracted with a suitable organic solvent and purified by standard methods such as crystallization or column chromatography to yield 6-fluoro-2-methylindole.

Self-Validation:

-

Reaction Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material.

-

Product Characterization: The identity and purity of the final product, 6-fluoro-2-methylindole, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to the literature value.

Alternative and Hypothetical Research Applications

While the synthesis of 6-fluoro-2-methylindole is a primary application, the unique chemical architecture of this compound opens the door to other synthetic explorations.

Alternative Indole Synthesis Strategies

Several other classical indole syntheses are based on nitro-containing precursors and could potentially be adapted for this compound, although these would require significant modification and are presented here as hypothetical routes for further investigation.

-

Leimgruber-Batcho Indole Synthesis: This method typically starts from a 2-nitrotoluene derivative.[8][14][15][16] While not a direct application for our starting material, it highlights the utility of the ortho-nitro group in indole synthesis.

-

Bartoli Indole Synthesis: This reaction utilizes ortho-substituted nitroarenes and vinyl Grignard reagents to form 7-substituted indoles.[5][10][17][18][19] The steric hindrance from the ortho-substituent is often crucial for the reaction's success. Applying this to this compound would be a novel exploration, potentially leading to indoles with substitution at the 7-position.

-

Cadogan-Sundberg Indole Synthesis: This method involves the reductive cyclization of o-nitrostyrenes using trivalent phosphorus reagents.[11][12][13][20][21] Conversion of the propanone side chain of our starting material to a styrene derivative would be a necessary prerequisite for this pathway.

Caption: Overview of indole synthesis routes.

Non-Indole Forming Transformations: Synthesis of 1-(2-Amino-4-fluorophenyl)propan-2-one and its Potential

Selective reduction of the nitro group without inducing cyclization would yield 1-(2-amino-4-fluorophenyl)propan-2-one. This aminoketone is a valuable intermediate in its own right, with potential applications in the synthesis of other heterocyclic systems.

Potential Applications of 1-(2-Amino-4-fluorophenyl)propan-2-one:

-

Synthesis of Quinolines: Aminophenyl ketones are precursors for the synthesis of quinolines, another important class of heterocyclic compounds with diverse pharmacological activities.[22][23] For instance, condensation with a compound containing an α-methylene ketone could lead to the formation of a substituted quinoline.

-

Precursor for other Heterocycles: The amino and ketone functionalities can be utilized in various condensation reactions to form other heterocyclic systems like benzodiazepines or quinoxalines, depending on the reaction partner.

-

Derivatization for Biological Screening: The amino group can be readily derivatized to form amides, sulfonamides, or ureas, creating a library of compounds for biological screening.[24][25] The ketone can also be a site for further functionalization.

Conceptual Protocol for Selective Nitro Reduction:

Materials:

-

This compound

-

Reducing agent (e.g., SnCl₂·2H₂O, catalytic hydrogenation with Pd/C under neutral conditions)

-

Appropriate solvent (e.g., ethanol, ethyl acetate)

-

Acid or base for pH adjustment during work-up

Procedure:

-

Dissolution: Dissolve this compound in a suitable solvent.

-

Reduction: Add the chosen reducing agent. For catalytic hydrogenation, the reaction would be carried out under a hydrogen atmosphere in the presence of a catalyst like Pd/C. For a chemical reductant like SnCl₂·2H₂O, the reaction is typically performed in a protic solvent.

-

Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Work-up and Purification: The work-up procedure will depend on the reducing agent used. Generally, it involves filtration of the catalyst (for hydrogenation) or neutralization and extraction to isolate the crude product, which can then be purified by chromatography or crystallization.

Conclusion

This compound is a strategically designed molecule with significant potential for the synthesis of valuable fluorinated heterocyclic compounds. Its primary and most well-defined application is the efficient synthesis of 6-fluoro-2-methylindole, a key building block for a variety of biologically active molecules. This guide has provided a detailed and practical protocol for this transformation. Furthermore, the exploration of alternative indole syntheses and non-cyclization pathways highlights the broader synthetic utility of this compound. For researchers and professionals in drug discovery and development, this compound represents a versatile and valuable tool for accessing novel chemical matter with promising therapeutic potential.

References

-

Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: a new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132. [Link]

-

Dobbs, A. P., & Guesné, S. J. J. (2007). The Bartoli indole synthesis. Journal of the Brazilian Chemical Society, 18, 11-26. [Link]

- BenchChem. (2025). 6-Fluoroindole: A Versatile Scaffold for Bioactive Molecules. BenchChem Technical Notes.

- Bartoli, G., Dalpozzo, R., & Nardi, M. (2014). The Bartoli indole synthesis and its applications. Chemical Society Reviews, 43(14), 4728-4750.

-

Wikipedia contributors. (2023). Bartoli indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

- Sathe, B. S., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(45), 33149-33177.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China. Retrieved from [Link]

-

Wikipedia contributors. (2022). Cadogan–Sundberg indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

- Gribble, G. W. (2016). Cadogan–Sundberg Indole Synthesis. In Indole Ring Synthesis (pp. 269-281). John Wiley & Sons, Ltd.

- Gribble, G. W. (2016). Leimgruber–Batcho Indole Synthesis. In Indole Ring Synthesis (pp. 195-220). John Wiley & Sons, Ltd.

- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.

- Li, J., et al. (2013). One-pot tandem synthesis of 2,3-unsubstituted indoles, an improved Leimgruber–Batcho indole synthesis. RSC Advances, 4(5), 2416-2423.

- EP1829872B1 - Processes for production of indole compounds - Google P

-

Wikipedia contributors. (2023). Leimgruber–Batcho indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

- Funai, Y., et al. (2008). Synthesis of Fluorinated Quinolines and a Pyrazoloquinoline. Synfacts, 2008(05), 0466-0466.

- O'Hagan, D. (2008). Fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-770.

- Traube, W. (1899). Ueber eine neue Synthese des Indols. Berichte der deutschen chemischen Gesellschaft, 32(3), 3163-3165.

- Mori, S., & Iwakura, Y. (2019). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 24(21), 3869.

- Ianelli, S., et al. (1995). Synthesis, structure, and biological activity of organotin compounds with di-2-pyridylketone and phenyl(2-pyridyl) ketone 2-aminobenzoylhydrazones. Journal of Inorganic Biochemistry, 60(2), 89-108.

- Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 296.

- Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 296.

- Qingdao Hengning Biotechnology Co., Ltd. (2018). Method used for preparing 3-(4-fluoro-2-nitrophenyl) propanone. CN108210085A.

- Gobinath, P., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (1), 1045-1075.

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

- T-L. D. T. Lévesque, É. (2017). Synthesis of diversely substituted quinolines via continuous flow nitro reduction/intramolecular cyclocondensation sequence.

- Salerno, L., et al. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders. Journal of Medicinal Chemistry, 64(15), 11386-11406.

- Feld, J., et al. (2024). Derivatization of Bioactive Ketones and Amines.[a,b,c].

- Czerwonka, A., et al. (2020). Iron‐Catalyzed Wacker‐type Oxidation of Olefins at Room Temperature with 1,3‐Diketones or Neocuproine as Ligands. Chemistry – A European Journal, 26(61), 13899-13903.

- Liu, X., et al. (2021). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 9, 730691.

- Janero, D. R., et al. (2007). Synthesis and Biological Evaluation of ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides: A Class of Potent aggrecanase-1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(18), 5040-5044.

- Corey, E. J., & Achiwa, K. (1969). Oxidation of primary amines to ketones. Journal of the American Chemical Society, 91(6), 1429-1432.

- Wang, Y., et al. (2017). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. MedChemComm, 8(3), 596-601.